molecular formula C16H18N4O3S B11239297 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11239297
M. Wt: 346.4 g/mol
InChI Key: KRZBOLQJZQWFSS-UHFFFAOYSA-N
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Description

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a unique combination of cyclopropyl, benzodioxepin, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxepin ring may contribute to the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of cyclopropyl, benzodioxepin, and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H18N4O3S/c17-14(21)9-24-16-19-18-15(20(16)11-3-4-11)10-2-5-12-13(8-10)23-7-1-6-22-12/h2,5,8,11H,1,3-4,6-7,9H2,(H2,17,21)

InChI Key

KRZBOLQJZQWFSS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)N)OC1

Origin of Product

United States

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